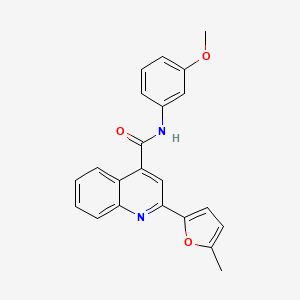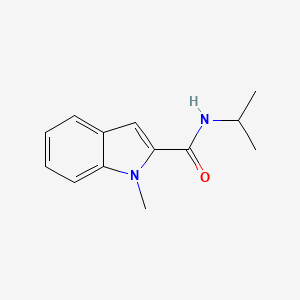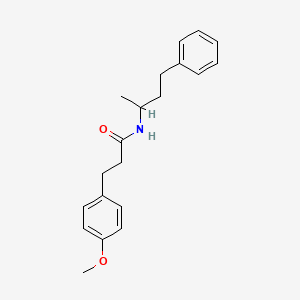![molecular formula C25H18N2O2 B11113748 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B11113748.png)
2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile is an organic compound with a complex structure that includes a furan ring, a nitrile group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile typically involves the condensation of 4-methoxybenzaldehyde with 4,5-diphenyl-3-furonitrile in the presence of an amine catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines.
Scientific Research Applications
2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile
- 2-{[(E)-(4-chlorophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile
- 2-{[(E)-(4-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile
Uniqueness
2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets
Properties
Molecular Formula |
C25H18N2O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[(E)-(4-methoxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C25H18N2O2/c1-28-21-14-12-18(13-15-21)17-27-25-22(16-26)23(19-8-4-2-5-9-19)24(29-25)20-10-6-3-7-11-20/h2-15,17H,1H3/b27-17+ |
InChI Key |
LNYWYXCRFDZGRN-WPWMEQJKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Cyclopropylmethoxy)pyrrolidin-1-YL]-3-phenylpropan-1-one](/img/structure/B11113675.png)

![N-(4-ethylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11113686.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)propanehydrazide](/img/structure/B11113713.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11113715.png)
![N-{(E)-[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene}naphthalen-2-amine](/img/structure/B11113721.png)
![propan-2-yl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11113724.png)
![2-({(E)-[17-(naphthalen-1-yl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)](/img/structure/B11113725.png)

![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11113742.png)

![N-(4-chlorophenyl)-N-{2-[(2E)-2-(2,3-dihydroxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B11113751.png)
